molecular formula C5H6Cl2N4 B166575 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine CAS No. 3440-19-5

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Cat. No.: B166575
CAS No.: 3440-19-5
M. Wt: 193.03 g/mol
InChI Key: ACAHVXOSWOUZAB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C5H6Cl2N4 and a molecular weight of 193.034. It is also known by other names such as s-Triazine, 2,4-dichloro-6-(ethylamino)- and N-Ethylaminodichloro-s-triazine . This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazines are widely used in various industrial applications, including as herbicides, resins, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine can be synthesized through a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with ethylamine under controlled conditions. The reaction typically takes place in a solvent such as acetone at low temperatures (0–5°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where cyanuric chloride is reacted with ethylamine. The reaction is carefully monitored to maintain optimal temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or acids to form corresponding amines and chlorides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, ethylamine, and other nucleophiles are commonly used.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted triazines with various functional groups.

    Oxidation: Products include triazine oxides.

    Reduction: Products include triazine amines.

    Hydrolysis: Products include ethylamine and dichlorotriazine derivatives.

Scientific Research Applications

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the production of resins, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and proteins. In plants, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing electron transport and leading to plant death. In microbial and cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Similar structure but with an isopropyl group instead of an ethyl group.

    4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Contains azido groups instead of chlorine atoms.

    2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Contains tetrazolyl groups instead of chlorine atoms.

Uniqueness

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHVXOSWOUZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073322
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3440-19-5
Record name 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3440-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-s-triazine (1, 1 g, 5.4 mmol), and ethylamine hydrochloride (0.44 g, 5.4 mmol) were combined in a round bottom flask and cooled to −5° C. using an ice-salt bath. To the cooled, stirred solution was added N,N-diisopropylethylamine (1.88 mL, 10.8 mmol). The resultant yellow colored solution was stirred at −5° C. for 1 h, the solvents removed under reduced pressure, and the resultant residue was dissolved in 1:1 v/v of ethyl acetate and water. The organic layer was separated, washed with saturated solution of NaHCO3, and dried over Na2SO4. The organic solvent was removed under reduced pressure to yield an orange colored solid. The solid was triturated with hexane to yield the product 2 as a yellow-orange powder (0.7 g) with a yield of 68%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Yield
68%

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